molecular formula C17H14N2O5 B6409712 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid CAS No. 1261937-39-6

2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid

Cat. No.: B6409712
CAS No.: 1261937-39-6
M. Wt: 326.30 g/mol
InChI Key: DJTLLRPVSNOYMB-UHFFFAOYSA-N
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Description

2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid is an organic compound with a complex structure that includes a cyclopropyl group, an aminocarbonyl group, and a nitrobenzoic acid moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds due to its unique chemical properties .

Properties

IUPAC Name

2-[3-(cyclopropylcarbamoyl)phenyl]-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-16(18-12-4-5-12)11-3-1-2-10(8-11)15-9-13(19(23)24)6-7-14(15)17(21)22/h1-3,6-9,12H,4-5H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTLLRPVSNOYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691757
Record name 3'-(Cyclopropylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-39-6
Record name 3'-(Cyclopropylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

  • 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid
  • 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-chlorobenzoic acid

Comparison: Compared to similar compounds, 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amines, which can further participate in various chemical reactions, making this compound versatile in synthetic applications .

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